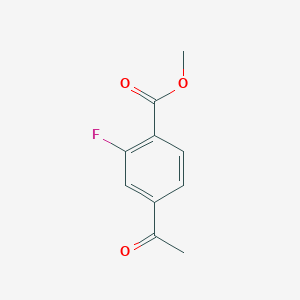

Methyl 4-acetyl-2-fluorobenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of “Methyl 4-acetyl-2-fluorobenzoate” involves two stages . In the first stage, 4-acetyl-2-fluorobenzoic acid reacts with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20°C for 3 hours . In the second stage, methanol reacts with triethylamine in dichloromethane at 0 - 20°C for 1 hour .Molecular Structure Analysis

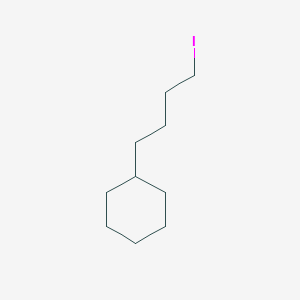

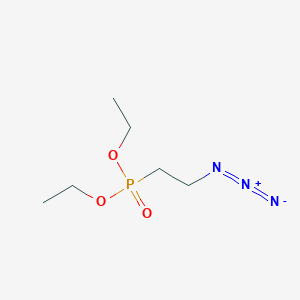

The molecular structure of “Methyl 4-acetyl-2-fluorobenzoate” can be represented by the InChI code: 1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 .Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

Methyl 4-acetyl-2-fluorobenzoate: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of fluorine atoms into bioactive molecules, which can significantly alter their biological activity. For instance, the introduction of fluorine can increase the metabolic stability of pharmaceuticals, making them more resistant to degradation in the body .

Material Science

In material science, this compound can be used to modify the surface properties of materials. Fluorinated compounds are known for their hydrophobicity, which can be leveraged to create water-resistant coatings or to modify the surface energy of polymers .

Agricultural Chemistry

The compound’s potential for creating pesticides and herbicides is significant. Fluorinated compounds often have enhanced biological activity, which can lead to the development of more effective agricultural chemicals with potentially lower toxicity to non-target organisms .

Organic Synthesis

Methyl 4-acetyl-2-fluorobenzoate: serves as a building block in organic synthesis. It can be used to introduce acetyl and fluorobenzoate groups into larger molecules, which is a common requirement in the synthesis of complex organic compounds .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. Its unique mass and fragmentation pattern can help in the identification and quantification of similar compounds .

Drug Discovery

The compound has applications in drug discovery, particularly in the in silico evaluation of new drugs. It can be used to study the interaction with biological targets, predict toxicity, and optimize the drug-like properties of new compounds .

Safety And Hazards

“Methyl 4-acetyl-2-fluorobenzoate” should be handled with care. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment including face protection . It should be stored in a well-ventilated place, kept away from heat, sparks, and flame . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-acetyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKZZOPOAWJQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetyl-2-fluorobenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)

![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)

![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)